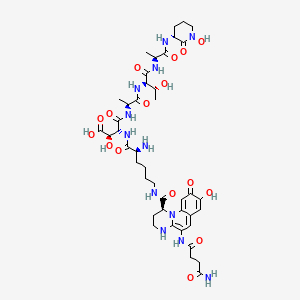

Pseudobactin

Descripción

Propiedades

Número CAS |

76975-04-7 |

|---|---|

Fórmula molecular |

C42H60N12O16 |

Peso molecular |

989 g/mol |

Nombre IUPAC |

(2R,3R)-3-[[(2S)-2-amino-6-[[(1S)-5-[(4-amino-4-oxobutanoyl)amino]-8-hydroxy-9-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]quinoline-1-carbonyl]amino]hexanoyl]amino]-2-hydroxy-4-[[(2S)-1-[[(2R,3R)-3-hydroxy-1-[[(2S)-1-[[(3R)-1-hydroxy-2-oxopiperidin-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C42H60N12O16/c1-18(35(61)50-23-8-6-14-53(70)41(23)67)47-39(65)31(20(3)55)51-36(62)19(2)48-40(66)32(33(60)42(68)69)52-37(63)22(43)7-4-5-12-46-38(64)25-11-13-45-34-24(49-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)54(25)34/h15-20,22-23,25,31-33,45,55-56,60,70H,4-14,43H2,1-3H3,(H2,44,58)(H,46,64)(H,47,65)(H,48,66)(H,49,59)(H,50,61)(H,51,62)(H,52,63)(H,68,69)/t18-,19-,20+,22-,23+,25-,31+,32+,33+/m0/s1 |

Clave InChI |

HGYMGQIZTWEDBI-WBYFLIHPSA-N |

SMILES |

CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O |

SMILES isomérico |

C[C@H]([C@H](C(=O)N[C@@H](C)C(=O)N[C@@H]1CCCN(C1=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C(=O)O)O)NC(=O)[C@H](CCCCNC(=O)[C@@H]2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O |

SMILES canónico |

CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pseudobactin; Ferric pseudobactin; |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical Architecture of Pseudobactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of pseudobactin, a fluorescent siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas B10. The document details its core structural features, presents quantitative data from structural elucidation studies, outlines experimental protocols for its analysis, and visualizes key biological pathways associated with its function.

Core Chemical Structure of this compound

This compound, also known as pyoverdine, is a high-affinity iron chelator that plays a crucial role in microbial iron acquisition. Its general structure consists of two main components: a dihydroxyquinoline-derived chromophore responsible for its characteristic fluorescence, and a peptide chain of variable length and composition, which is responsible for the specificity of its uptake by the producing bacterium.[1][2]

The specific variant produced by Pseudomonas B10, often referred to as this compound B10, has been extensively studied. Its structure was determined to consist of a linear hexapeptide with the sequence L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N⁵-OH-Orn.[1][2] This peptide is linked via an amide bond to the chromophore.

Iron (Fe³⁺) is chelated by three bidentate ligand groups:

-

An o-dihydroxy aromatic group on the quinoline (B57606) chromophore.

-

An α-hydroxy acid group from the β-hydroxyaspartic acid residue.

-

A hydroxamate group derived from the N⁵-hydroxyornithine residue.[1]

This combination of chelating moieties results in a very stable hexacoordinate complex with ferric iron.

Another related compound, this compound A, is a non-fluorescent siderophore also produced by Pseudomonas B10. It is structurally similar to this compound B10, with the key difference being the saturation at the C3 and C4 positions of the quinoline derivative.[3]

Quantitative Structural Data

The structural elucidation of this compound has been accomplished through a combination of techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography Data for Ferric this compound B10

The crystal structure of the ferric iron complex of this compound B10 has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information about the three-dimensional arrangement of the atoms in the molecule.

| Parameter | Value |

| Molecular Formula | C₄₂H₅₇N₁₂O₁₆Fe · 13H₂O |

| Space Group | I2 |

| a | 29.006 (23) Å |

| b | 14.511 (13) Å |

| c | 28.791 (21) Å |

| β | 96.06 (5) ° |

| Z (molecules per unit cell) | 8 |

| Calculated Density | 1.38 g/cm³ |

| Observed Density | 1.40 g/cm³ |

| Final R factor | 0.08 |

Data obtained from Teintze et al. (1981).[1]

Spectroscopic Data

NMR and MS provide critical information for determining the connectivity and composition of the molecule.

The following table summarizes the reported 13C NMR chemical shifts for the carbon atoms in this compound B10.

(Data to be populated from detailed analysis of relevant literature)

Fast Atom Bombardment (FAB) Mass Spectrometry has been used to determine the molecular weight and sequence of the peptide chain. The table below shows the major N-terminal fragment ions observed.

(Data to be populated from detailed analysis of relevant literature)

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, purification, and structural analysis of this compound.

Production and Isolation of this compound

-

Bacterial Culture: Pseudomonas B10 is cultured in an iron-deficient medium to induce the production of this compound. A common medium is King's B medium without the addition of iron salts. Cultures are typically grown at 28°C with shaking for 24-48 hours.

-

Harvesting: The bacterial cells are removed from the culture medium by centrifugation. The supernatant, which contains the secreted this compound, is collected.

-

Initial Purification: The cell-free supernatant is acidified to pH 6.0 and passed through a column containing an adsorbent resin, such as Amberlite XAD-400. The siderophore binds to the resin.

-

Elution: The column is washed with distilled water and methanol (B129727) to remove impurities. The this compound is then eluted from the resin.

Purification by Chromatography

-

Ion-Exchange Chromatography: The eluate from the adsorbent resin can be further purified using ion-exchange chromatography.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to homogeneity is typically achieved by RP-HPLC on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used for elution. The fluorescent nature of this compound allows for its detection using a fluorescence detector.

Structural Elucidation Protocols

-

Crystallization: Crystals of ferric this compound are grown by vapor diffusion. A solution of purified this compound is mixed with a solution containing ferric chloride. This mixture is then equilibrated against a reservoir solution containing a precipitant, such as a pyridine-acetic acid buffer. Red-brown crystals suitable for X-ray diffraction form over several days to weeks.[1]

-

Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial model of the structure is built. The model is then refined against the experimental data to obtain the final atomic coordinates.

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: A suite of NMR experiments is performed, including 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments provide information about the connectivity of atoms within the molecule.

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the NMR spectra are analyzed to assign the resonances to specific atoms and to determine the sequence and stereochemistry of the amino acids in the peptide chain.

-

Sample Preparation: A purified sample of this compound is mixed with a suitable matrix for the chosen ionization technique (e.g., Fast Atom Bombardment - FAB, or Electrospray Ionization - ESI).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain sequence information.

-

Data Analysis: The mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to deduce the amino acid sequence of the peptide chain.

Signaling Pathways and Experimental Workflows

Biosynthesis of the Hydroxamate Ligand in this compound

The biosynthesis of the D-N⁵-hydroxyornithine residue is a critical step in the production of this compound. This process is initiated by the hydroxylation of L-ornithine, a reaction catalyzed by the enzyme L-ornithine N⁵-oxygenase, which is encoded by the psbA gene.[2] The expression of psbA is negatively regulated by iron levels.

Caption: Biosynthesis of the N⁵-hydroxyornithine precursor for this compound.

Iron Uptake Mediated by this compound

The primary function of this compound is to sequester ferric iron from the environment and transport it into the bacterial cell. This process involves the recognition of the ferric-pseudobactin complex by a specific outer membrane receptor.

Caption: General workflow for iron uptake via the this compound siderophore system.

References

- 1. This compound Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Method for Detection of this compound, the Siderophore Produced by a Plant-Growth-Promoting Pseudomonas Strain, in the Barley Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

The Discovery and History of Pseudobactin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudobactin, a fluorescent siderophore produced by plant growth-promoting rhizobacteria of the Pseudomonas genus, has been a subject of scientific inquiry for decades due to its crucial role in iron acquisition, microbial antagonism, and its potential applications in agriculture and medicine. This guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of this compound. It delves into its chemical structure, the mechanism of iron chelation, and the genetic regulation of its biosynthesis. Furthermore, this document offers detailed experimental protocols for the isolation, purification, and characterization of this compound, alongside quantitative data on its production and metal binding affinities. Visual diagrams of the regulatory pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Discovery and Historical Perspective

The story of this compound is intrinsically linked to the study of plant growth-promoting rhizobacteria (PGPR). In the late 1970s and early 1980s, researchers observed that certain strains of fluorescent Pseudomonas could enhance plant growth and suppress soil-borne plant pathogens. This led to the hypothesis that these bacteria produce secondary metabolites responsible for these beneficial effects.

Pioneering work focused on Pseudomonas strain B10, a rhizobacterium that demonstrated significant disease-suppressive ability.[1] Early evidence strongly suggested the involvement of a fluorescent, iron-chelating compound, later named this compound, in this antagonistic activity against phytopathogens.[1] The mechanism proposed was the effective sequestration of ferric iron (Fe³⁺) from the soil, thereby limiting its availability to competing microorganisms, including plant pathogens.[1]

Subsequent research led to the isolation and characterization of this compound from Pseudomonas B10.[2] It was identified as a linear hexapeptide linked to a fluorescent chromophore.[2] The production of this compound was found to be tightly regulated by iron concentration, with its synthesis being induced under iron-deficient conditions.[3] Further studies revealed that Pseudomonas B10 produces two forms of this siderophore: the fluorescent this compound and a non-fluorescent precursor or related compound, this compound A.[2] The cloning of genes involved in this compound biosynthesis, such as the L-ornithine N⁵-oxygenase gene (psbA), provided crucial insights into its genetic underpinnings.[4][5]

Chemical Structure and Iron Chelation

This compound is a complex molecule belonging to the pyoverdine class of siderophores. Its structure consists of two main components: a dihydroxyquinoline chromophore and a peptide chain of variable length and composition.

The chromophore is responsible for the characteristic yellow-green fluorescence of this compound and plays a role in iron coordination. The peptide chain is attached to the chromophore and contains specific amino acid residues that provide the functional groups for iron chelation.

The iron-chelating centers of this compound are comprised of three bidentate ligands that create a stable octahedral complex with Fe³⁺. These ligands are:

-

A hydroxamate group: Derived from an N⁵-hydroxyornithine residue in the peptide chain.

-

An α-hydroxy acid group: Typically from a β-hydroxyaspartic acid residue.

-

An o-dihydroxy aromatic group (catechol): Located on the quinoline (B57606) chromophore.

This combination of functional groups confers a very high affinity and specificity for ferric iron.

Quantitative Data

A summary of key quantitative data related to this compound is presented in the tables below.

Table 1: Metal Binding Constants of this compound

| Metal Ion | Log K (Stability Constant) | Method | Reference |

| Fe³⁺ | 25 | Not Specified | [6] |

| Fe³⁺ | 29.6 | Fluorescence Spectroscopy & Potentiometric Titration | [1] |

| Cu²⁺ | 22.3 | Fluorescence Spectroscopy & Potentiometric Titration | [1] |

| Zn²⁺ | 19.8 | Fluorescence Spectroscopy & Potentiometric Titration | [1] |

| Mn²⁺ | 17.3 | Fluorescence Spectroscopy & Potentiometric Titration | [1] |

| Fe²⁺ | 8.3 | Fluorescence Spectroscopy & Potentiometric Titration | [1] |

Table 2: Production and Concentration of this compound

| Parameter | Value | Organism/System | Method | Reference |

| Concentration in Rhizosphere | 3.5 x 10⁻¹⁰ mol/g (wet weight) | Barley roots inoculated with Pseudomonas B10 | Immunoassay | [7] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a Pseudomonas B10 culture.

Materials:

-

Pseudomonas B10 culture grown in iron-deficient medium.

-

Centrifuge and sterile centrifuge bottles.

-

Amberlite XAD-4 resin.

-

Glass column for chromatography.

-

Methanol.

-

Rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

-

Acetonitrile (B52724) (ACN), HPLC grade.

-

Trifluoroacetic acid (TFA).

-

Deionized water.

Protocol:

-

Bacterial Culture: Grow Pseudomonas B10 in a suitable iron-deficient medium to induce siderophore production.

-

Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 20 minutes to pellet the cells.

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant containing the secreted this compound.

-

Adsorption to Resin: Pass the supernatant through a column packed with Amberlite XAD-4 resin. The this compound will adsorb to the resin.

-

Washing: Wash the resin with several volumes of deionized water to remove salts and other unbound impurities.

-

Elution: Elute the bound this compound from the resin using methanol.

-

Concentration: Concentrate the methanolic eluate using a rotary evaporator to remove the methanol.

-

HPLC Purification:

-

Sample Preparation: Dissolve the concentrated extract in the initial mobile phase for HPLC.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at 400 nm (the characteristic absorbance of the iron-free chromophore).

-

-

Fraction Collection: Collect the fractions corresponding to the major peak that exhibits fluorescence.

-

-

Lyophilization: Lyophilize the purified fractions to obtain pure this compound as a powder.

Characterization of this compound

Objective: To elucidate the structure of this compound.

Materials:

-

Purified this compound.

-

Deuterated solvent (e.g., D₂O or DMSO-d₆).

-

NMR spectrometer.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in 0.5 mL of the chosen deuterated solvent in an NMR tube.

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.

-

Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.

-

Acquire two-dimensional (2D) NMR spectra such as:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system (i.e., within an amino acid residue).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in sequencing the peptide chain and linking it to the chromophore.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the three-dimensional structure.

-

-

-

Data Analysis: Analyze the NMR spectra to assign all proton and carbon signals and to determine the amino acid sequence and the overall structure of this compound.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Purified this compound.

-

Mass spectrometer (e.g., ESI-MS or MALDI-MS).

-

Appropriate matrix for MALDI-MS (if used).

Protocol:

-

Sample Preparation:

-

For ESI-MS: Dissolve the purified this compound in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

-

For MALDI-MS: Co-crystallize the this compound sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

-

Mass Spectrometry Analysis:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.

-

-

Data Analysis:

-

Determine the accurate molecular weight of this compound from the mass of the parent ion.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the amino acid sequence and the structure of the chromophore.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by the availability of iron. Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to Fe²⁺ and acts as a repressor, blocking the transcription of genes involved in siderophore synthesis. When iron is scarce, the Fur-Fe²⁺ complex dissociates, leading to the derepression of these genes. The transcription of the psbA gene, which is essential for this compound biosynthesis, is positively regulated by the sigma factor PsbS, whose own transcription is repressed by Fur.[3]

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the isolation, purification, and characterization of this compound.

Conclusion

The discovery and subsequent study of this compound have significantly advanced our understanding of microbial iron acquisition and its ecological implications. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals interested in this fascinating siderophore. The detailed historical context, structural information, quantitative data, and experimental protocols presented herein are intended to facilitate further research and exploration of this compound's potential applications in various scientific and industrial fields. The provided diagrams offer a clear visual representation of the complex biological and experimental processes involved in the study of this important natural product.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. This compound Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional regulation of this compound synthesis in the plant growth-promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification, characterization, and structure of this compound 589 A, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Pseudobactin-Producing Microbial Species for Researchers and Drug Development Professionals

Executive Summary

Pseudobactins are a class of fluorescent, yellow-green siderophores—high-affinity iron-chelating compounds—primarily produced by Gram-negative bacteria of the Pseudomonas genus. These molecules play a critical role in microbial iron acquisition, a key factor in competitive survival and pathogenesis. By sequestering ferric iron (Fe³⁺) from the environment, pseudobactin-producing microbes can inhibit the growth of competing microorganisms, including plant pathogens, making them significant agents for biocontrol. Their complex structure and potent iron-binding capacity also present unique opportunities for drug development, particularly in the design of novel antimicrobial agents. This technical guide provides an in-depth overview of this compound-producing species, the regulation of this compound biosynthesis, detailed experimental protocols for its detection and analysis, and a summary of key quantitative data to support research and development efforts.

Microbial Species Known for this compound Production

This compound production is a hallmark of many species within the fluorescent group of the Pseudomonas genus. These bacteria are ubiquitous in soil and aquatic environments and are noted for their metabolic versatility. The production of these siderophores is a key competitive mechanism, particularly in the iron-limited rhizosphere.

Key species and strains identified as this compound producers include:

-

Pseudomonas B10: A well-studied rhizobacterium known for producing this compound B10, which plays a role in suppressing plant pathogens like Erwinia carotovora.[1][2] This strain also produces a related, nonfluorescent siderophore called this compound A.[1]

-

Pseudomonas putida: Strains such as P. putida 589 and WCS358 are recognized for their plant growth-promoting properties, which are partly attributed to siderophore production.[3][4] P. putida B10 has been a model for the development of monoclonal antibodies against ferric this compound.[5]

-

Pseudomonas fluorescens: Various strains, including WCS374 and JY3, produce pseudobactins.[6] Some strains are capable of producing multiple siderophores; for instance, mutants of P. fluorescens WCS374 defective in this compound synthesis still exhibit siderophore activity, indicating the production of secondary iron chelators.

-

Pseudomonas aeruginosa: This opportunistic human pathogen, exemplified by strain PAO1, produces a fluorescent siderophore (pyoverdine) that is structurally and functionally related to pseudobactins.[1] It often produces multiple siderophores, including pyochelin and salicylic (B10762653) acid.[1]

Biosynthesis and Genetic Regulation

The synthesis of pseudobactins is a complex, energy-intensive process that is tightly regulated by iron availability. The core structure consists of a dihydroxyquinoline derivative chromophore linked to a variable peptide chain, which confers specificity for uptake.[1]

Key Biosynthetic Genes

The genetic blueprint for this compound synthesis is organized in gene clusters. A critical enzyme in the pathway is L-ornithine N⁵-oxygenase, encoded by the psbA gene in Pseudomonas B10.[1][2] This enzyme catalyzes the conversion of L-ornithine to its N⁵-hydroxy derivative, a key precursor for the hydroxamate groups that bind iron.[1][2] The psbA gene is monocistronic and its transcription is negatively controlled by iron.[1][2]

Iron-Dependent Regulatory Pathway

The regulation of this compound synthesis is a classic example of microbial response to nutrient limitation. The central regulator is the Ferric Uptake Regulator (Fur) protein.[7][8]

-

In High-Iron Conditions: The Fur protein, complexed with Fe²⁺, acts as a transcriptional repressor. It binds to a specific DNA sequence known as the "Fur box" in the promoter region of iron-regulated genes, blocking their transcription.[8][9]

-

In Low-Iron Conditions: In the absence of iron, Fur cannot bind to DNA, lifting the repression. This allows for the transcription of the psbS gene in Pseudomonas B10.[7]

-

Sigma Factor Activation: The PsbS protein is an extracytoplasmic function (ECF) sigma factor.[7] Once transcribed and translated, PsbS directs the RNA polymerase to the promoter of the this compound biosynthesis gene, psbA, initiating its transcription and leading to siderophore production.[7]

This regulatory cascade ensures that the bacterium only expends energy on siderophore production when iron is scarce.

Caption: Iron-dependent regulation of this compound synthesis in Pseudomonas B10.

Quantitative Data Summary

Quantitative analysis is crucial for comparing siderophore efficacy and production capacity. The data below has been compiled from various studies.

| Parameter | Value / Range | Microbial Species / System | Reference |

| Production Level | 3.5 x 10⁻¹⁰ mol/g (wet weight) | Pseudomonas B10 (Sm1-3) in barley rhizosphere | [10][11] |

| Optimal Production Time | 72 hours | Pseudomonas putida | [3][4] |

| Iron Repression Threshold | > 200 µg/L Fe³⁺ | Pseudomonas fluorescens | [12] |

| Relative Production | PAO1 produces 3x more fluorescent pigment than B10 | P. aeruginosa PAO1 vs. Pseudomonas B10 | [1] |

| Fe³⁺ Affinity Constant (log K) | ~32 | Pseudomonas spp. (Pyoverdines) | [13] |

| pFe (at pH 7.4) | 23.1 - 26.6 | Siderophores of similar classes (Petrobactin, Desferrioxamine B) | [14][15] |

| Immunoassay Detection Limit | 5 x 10⁻¹² mol | Ferric this compound from P. putida B10 | [5][16] |

Experimental Protocols

The following protocols provide standardized methods for the study of this compound production.

Protocol 1: Siderophore Detection using Chrome Azurol S (CAS) Agar (B569324) Assay

This is a universal colorimetric method for the semi-quantitative detection of siderophores based on their ability to chelate iron from a dye complex, resulting in a color change.[17][18][19][20]

A. Materials:

-

Acid-washed glassware (critical to remove trace iron).[17][18]

-

Chrome Azurol S (CAS) dye.[19]

-

Hexadecyltrimethylammonium bromide (HDTMA).[19]

-

FeCl₃·6H₂O.[19]

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES).[19]

-

Nutrient-rich or minimal agar medium (e.g., King's B, MM9).[19]

-

Bacterial isolates for testing.

B. Reagent Preparation (CAS Blue Dye Solution):

-

Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.[17][19]

-

Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[19]

-

Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[17][19]

-

Slowly mix Solution 1 and Solution 2. While stirring vigorously, slowly add Solution 3. The final solution should be dark blue.[19]

-

Autoclave the final Blue Dye solution and store in a dark, plastic container.[19]

C. CAS Agar Plate Preparation:

-

Prepare 900 mL of desired agar medium (e.g., LB agar) and autoclave.[17]

-

Allow the autoclaved agar to cool to approximately 50°C.[17][18]

-

Aseptically add 100 mL of the sterile CAS Blue Dye solution to the molten agar (for a 1:9 ratio) and mix gently to avoid bubbles.[17]

-

Pour the CAS agar into sterile petri dishes and allow them to solidify.[17]

D. Inoculation and Incubation:

-

Grow bacterial isolates in an appropriate broth medium to the desired cell density.

-

Spot-inoculate 10 µL of the bacterial culture onto the center of a CAS agar plate.[18]

-

Incubate the plates at the optimal growth temperature (e.g., 28°C) for 2-7 days.[17][18]

E. Observation and Interpretation:

-

Siderophore production is indicated by the formation of a color-changing halo around the bacterial colony (from blue to orange/yellow).[17]

-

The diameter of the halo can be measured as a semi-quantitative indicator of the amount of siderophore produced.[17]

Caption: A generalized workflow for the Chrome Azurol S (CAS) agar assay.

Protocol 2: Quantification of Siderophores by Spectrophotometry

This method quantifies the amount of fluorescent this compound/pyoverdine in a liquid culture supernatant.[12]

A. Materials:

-

Liquid culture of the Pseudomonas strain grown in an iron-limited medium (e.g., succinate (B1194679) medium).[12]

-

Centrifuge and sterile centrifuge tubes.

-

Spectrophotometer.

-

0.22 µm syringe filters.

B. Procedure:

-

Grow the bacterial strain in the selected liquid medium for the desired time (e.g., 24-72 hours) with shaking.

-

Harvest the culture and centrifuge at 10,000 x g for 15 minutes to pellet the cells.

-

Carefully collect the supernatant and pass it through a 0.22 µm filter to remove any remaining cells.

-

Measure the absorbance of the clear supernatant at 400 nm using a spectrophotometer. The growth medium should be used as a blank.[12]

-

Bacterial growth can be estimated concurrently by measuring the optical density of the culture at 600 nm before centrifugation.[12]

C. Interpretation:

-

The absorbance at 400 nm is directly proportional to the concentration of the fluorescent siderophore in the medium. This method is useful for comparing relative production levels between different strains or under different growth conditions.

Protocol 3: Competitive Immunoassay for Ferric this compound

This highly sensitive protocol uses monoclonal antibodies (MAbs) to detect and quantify ferric this compound. It is particularly useful for detecting low concentrations in complex environmental samples.[5][10][21]

A. Materials:

-

Monoclonal antibody specific to ferric this compound.[5]

-

96-well microtiter plates (ELISA plates).

-

Ferric this compound standard of known concentration.

-

Sample extract (e.g., from soil or culture supernatant).

-

Coating buffer, wash buffer, blocking buffer.[22]

-

Enzyme-conjugated secondary antibody.[22]

-

Substrate solution (e.g., TMB).[22]

-

Stop solution.[22]

-

Microplate reader.

B. Outline of Procedure:

-

Coating: Coat the wells of a 96-well plate with a known, limiting amount of ferric this compound antigen. Incubate and then wash.

-

Blocking: Block the remaining nonspecific binding sites in the wells using a blocking buffer (e.g., BSA or non-fat milk solution). Wash the plate.

-

Competition: Add a mixture of the sample (containing an unknown amount of ferric this compound) and a fixed amount of the primary monoclonal antibody to the wells. Simultaneously, run a standard curve using known concentrations of ferric this compound. Incubate to allow competition between the this compound in the sample and the this compound coated on the plate for binding to the antibody.

-

Washing: Wash the plate thoroughly to remove unbound antibodies and antigen.

-

Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody captured on the plate. Incubate and then wash.

-

Signal Generation: Add the enzyme substrate. The enzyme will convert the substrate to a colored product.

-

Measurement: Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[21]

Applications in Drug Development and Research

The unique properties of pseudobactins make them valuable targets and tools for scientific and pharmaceutical applications.

-

Biocontrol Agents: The primary application is in agriculture, where this compound-producing pseudomonads are used to protect crops. By efficiently sequestering iron in the soil, they create an iron-deficient environment that suppresses the growth of fungal and bacterial phytopathogens.[1] This iron competition is a key mechanism of their antagonistic activity.[1]

-

"Trojan Horse" Antimicrobials: Siderophore uptake pathways are highly specific and essential for bacteria. This makes them ideal for a "Trojan horse" strategy. By chemically linking a toxic molecule (like an antibiotic) to a siderophore, the compound can be actively transported into a target pathogen, bypassing conventional resistance mechanisms and increasing potency.

-

Biosensors and Diagnostics: The high specificity of some this compound transport systems and the availability of monoclonal antibodies could be leveraged to develop diagnostic tools for detecting specific pathogenic bacteria.[5]

-

Understanding Microbial Ecology: Studying this compound production provides fundamental insights into microbial competition, nutrient cycling, and plant-microbe interactions in complex ecosystems like the rhizosphere.

References

- 1. This compound Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound biogenesis in the plant growth-promoting rhizobacterium Pseudomonas strain B10: identification and functional analysis of the L-ornithine N(5)-oxygenase (psbA) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass production, fermentation, formulation of Pseudomonas putida for controlling of die back and phomopsis diseases on grapevine - Advances in Bioscience and Biotechnology - SCIRP [scirp.org]

- 5. Monoclonal Antibodies to Ferric this compound, the Siderophore of Plant Growth-Promoting Pseudomonas putida B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Transcriptional regulation of this compound synthesis in the plant growth-promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deciphering Fur transcriptional regulatory network highlights its complex role beyond iron metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A method for detection of this compound, the siderophore produced by a plant-growth-promoting pseudomonas strain, in the barley rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Method for Detection of this compound, the Siderophore Produced by a Plant-Growth-Promoting Pseudomonas Strain, in the Barley Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 13. benchchem.com [benchchem.com]

- 14. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Monoclonal Antibodies to Ferric this compound, the Siderophore of Plant Growth-Promoting Pseudomonas putida B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Siderophore Detection assay [protocols.io]

- 18. protocols.io [protocols.io]

- 19. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of optically pure chrysobactin and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Ferric-Pseudobactin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of ferric-pseudobactin, a prominent member of the pyoverdine class of siderophores produced by Pseudomonas species. This document details its structural characteristics, stability, and spectroscopic data, outlines key experimental protocols for its characterization, and illustrates its critical biological pathway for iron acquisition.

Core Physicochemical Properties

Pseudobactins are complex peptidic siderophores characterized by a dihydroxyquinoline chromophore, which imparts a yellow-green fluorescence to the apo-siderophore, and a peptide chain of varying length and composition.[1] Upon chelation of ferric iron (Fe³⁺), the complex, known as ferric-pseudobactin, loses its fluorescence and adopts a distinct reddish-brown color.[2] The iron atom is held in a near-perfect octahedral coordination by six oxygen atoms derived from three bidentate ligand groups: a hydroxamate group, an α-hydroxy acid group, and an o-dihydroxy aromatic (catechol) group from the quinoline (B57606) moiety.[2][3] This stable coordination is a key factor in its high affinity for iron.

Quantitative Molecular and Structural Data

The molecular formula and weight of pseudobactins vary between different producing strains of Pseudomonas. The data below summarizes properties for several well-characterized variants.

| Property | Pseudobactin (from P. B10) | This compound A214 | This compound 589 A | Reference(s) |

| State | Ferric Complex | Apo-Siderophore | Apo-Siderophore | |

| Molecular Formula | C₄₂H₅₇N₁₂O₁₆Fe · 13H₂O | C₄₆H₆₄N₁₃O₂₂ | C₅₄H₇₈O₂₆N₁₅ | [3][4][5] |

| Molecular Weight | Not explicitly stated for hydrated complex | 1151 g/mol | 1353 g/mol | [4][5] |

| Crystal System | Monoclinic (Space Group I2) | Not Applicable | Not Applicable | [3][6] |

| Crystal Color | Red-brown | Not Applicable | Not Applicable | [3] |

| Density (Observed) | 1.40 g/cm³ | Not Applicable | Not Applicable | [3] |

| Density (Calculated) | 1.38 g/cm³ | Not Applicable | Not Applicable | [3] |

Stability and Spectroscopic Data

The defining feature of ferric-pseudobactin is its exceptional thermodynamic stability, which allows the producing organism to effectively scavenge iron from the environment. This high affinity is quantified by the formation constant (K).

| Parameter | Value | Conditions | Reference(s) |

| Stability Constant (log KML) for Fe³⁺ | 25 | For this compound 589 A at pH 7.0 | [5] |

| Stability Constant (log KML) for Fe³⁺ | 29.6 | For this compound St3 (PSB3) | [7] |

| Stability Constant (log KML) for other cations | Cu²⁺: 22.3, Zn²⁺: 19.8, Mn²⁺: 17.3, Fe²⁺: 8.3 | For this compound St3 (PSB3) | [7] |

| UV-Vis Absorption (Ferric Complex) | ~400-450 nm | Characteristic of hydroxamate-type siderophores | [8] |

| Appearance (Apo-Siderophore) | Yellow-green, fluorescent | In solution | [2] |

| Appearance (Ferric Complex) | Reddish-brown | In solution | [2] |

Visualization of Structure and Pathways

Conceptual Structure of Ferric-Pseudobactin

The following diagram illustrates the fundamental structural organization of ferric-pseudobactin, highlighting the coordination of the central iron ion by the three distinct chelating groups.

Caption: Conceptual diagram of Ferric-Pseudobactin's structure.

Ferric-Pseudobactin Mediated Iron Uptake Pathway

The biological significance of ferric-pseudobactin lies in its role in a highly specific, energy-dependent iron transport system. The pathway involves recognition and transport across the bacterial outer membrane.

Caption: TonB-dependent iron uptake pathway for Ferric-Pseudobactin.

Key Experimental Protocols

The characterization of ferric-pseudobactin involves a multi-step workflow, from production and isolation to detailed physicochemical analysis.

Experimental Workflow Overview

Caption: General workflow for siderophore characterization.

Protocol: Siderophore Detection and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[9]

-

Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator CAS. Siderophores, having a higher affinity for Fe³⁺, will remove iron from the CAS-iron complex, causing a color change from blue to orange/yellow.[9]

-

Methodology:

-

Prepare CAS Assay Solution: A solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered FeCl₃ solution is prepared.

-

Sample Preparation: The cell-free culture supernatant is collected.

-

Assay: The sample is mixed with the CAS assay solution.

-

Quantification: The change in absorbance is measured spectrophotometrically (typically at 630 nm). The quantity of siderophore is determined by comparing the color change against a standard curve.

-

Protocol: Determination of Ferric Stability Constants

Potentiometric titration is a robust method for determining the protonation constants of the siderophore and the stability constants of its metal complexes.[7][10]

-

Principle: The apo-siderophore solution is titrated with a strong base (e.g., NaOH) to determine the pKa values of its functional groups. Subsequently, the siderophore is complexed with one equivalent of Fe³⁺ and the titration is repeated. The shift in the titration curve is used to calculate the overall stability constant (KML).[10][11]

-

Methodology:

-

Calibration: Calibrate a pH electrode with standard buffers.

-

Ligand Titration: Titrate a known concentration of the apo-siderophore in a suitable electrolyte (e.g., KCl) with a standardized solution of NaOH, recording the pH after each addition.

-

Complex Titration: Add a stoichiometric equivalent of a ferric salt (e.g., FeCl₃) to a fresh siderophore solution and repeat the titration with NaOH.

-

Data Analysis: Use specialized software to analyze the titration curves and refine the pKa and log KML values.[7]

-

Protocol: Structural Elucidation

A combination of spectroscopic methods is required for complete structural determination.

-

Principle: Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms and the amino acid sequence, and X-ray crystallography provides the definitive three-dimensional structure of the crystallized ferric complex.[3][4][5]

-

Methodology:

-

Mass Spectrometry: Analyze the purified siderophore using techniques like Fast Atom Bombardment (FAB-MS) or high-resolution liquid chromatography-mass spectrometry (UHPLC-MS) to obtain the exact mass and formula.[5][9]

-

NMR Spectroscopy: Perform one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) on the apo-siderophore to determine the amino acid sequence and stereochemistry.[4]

-

X-ray Crystallography: Grow single crystals of the ferric-pseudobactin complex from a suitable solvent system. Analyze the crystals using single-crystal X-ray diffraction to determine the atomic coordinates and overall 3D structure.[3]

-

References

- 1. This compound Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 3. Structure of ferric this compound, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of this compound A214, a siderophore from a bean-deleterious Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification, characterization, and structure of this compound 589 A, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cn.aminer.org [cn.aminer.org]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ferric stability constants of representative marine siderophores: marinobactins, aquachelins, and petrobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intrinsic Fluorescence of Metal-Free Pseudobactin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the fluorescence properties of metal-free pseudobactin, a siderophore of significant interest in microbiology, drug development, and environmental science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the spectral characteristics, experimental protocols for its analysis, and the regulatory pathways governing its production.

Introduction to this compound

Pseudobactins are a class of fluorescent siderophores, also known as pyoverdines, produced by various Pseudomonas species to scavenge iron from the environment.[1][2] These molecules consist of a dihydroxyquinoline-derived chromophore responsible for their characteristic yellow-green fluorescence, attached to a peptide chain that varies between bacterial strains.[2] The intrinsic fluorescence of the metal-free form (apo-pseudobactin) is a key feature, which is significantly quenched upon chelation of ferric iron (Fe³⁺), making it a valuable tool for studying iron uptake mechanisms and as a potential biomarker.[3][4][5] Understanding the fluorescence spectrum of metal-free this compound is crucial for its detection, quantification, and the development of novel therapeutic strategies targeting bacterial iron acquisition.

Fluorescence Spectral Properties of Metal-Free this compound

The fluorescence of metal-free this compound is characterized by a distinct excitation and emission spectrum, which can be influenced by environmental factors such as pH. The core spectral data from various studies on pseudobactins and related pyoverdines are summarized below.

Quantitative Fluorescence Data

| Parameter | Value | Conditions | Source(s) |

| Excitation Maximum (λex) | ~400 nm | Physiological pH | [6][7] |

| 375 nm | pH 7.2 | [8] | |

| 405 nm | Not specified | [9] | |

| Emission Maximum (λem) | 460-465 nm | pH 7.2 (Excitation at 375 nm) | [8] |

| 550-555 nm | pH 3.0 (Excitation at 375 nm) | [8] | |

| ~460 nm | Physiological pH (Excitation at ~400 nm) | [4][6] | |

| 467 nm | Not specified (Excitation at 400 nm) | [7] | |

| Fluorescence Quenching | Strong quenching | Upon binding Fe³⁺ | [3][4][5][10] |

| Rapid quenching | Upon binding Fe²⁺ | [4][7] |

Experimental Protocols

This section provides detailed methodologies for the preparation of metal-free this compound and the subsequent measurement of its fluorescence spectrum.

Production and Purification of this compound

-

Bacterial Culture: Inoculate Pseudomonas sp. (e.g., Pseudomonas B10) in an iron-deficient medium, such as King's B medium, to induce siderophore production.[5] Incubate at 28°C with shaking for 48-72 hours.

-

Harvesting: Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the cell-free supernatant which contains the secreted this compound.

-

Purification: The supernatant can be purified using solid-phase extraction with a C18 reverse-phase column.[5]

-

Condition the column with methanol (B129727) followed by deionized water.

-

Load the supernatant onto the column.

-

Wash the column with 10% methanol to remove impurities.

-

Elute the this compound with 75% methanol.[5]

-

Evaporate the methanol from the eluate.

-

Preparation of Metal-Free (Apo) this compound

The purified this compound is often in a complex with iron. To obtain the metal-free form for fluorescence analysis, the iron must be removed.

-

Chelation: Treat the purified this compound solution with an excess of a strong iron chelator such as 8-hydroxyquinoline.[5] This will strip the iron from the this compound.

-

Removal of Chelator-Iron Complex: The iron-chelator complex and excess chelator can be removed by subsequent purification steps, such as another round of solid-phase extraction or size exclusion chromatography.

Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Sample Preparation: Prepare a dilute solution of the metal-free this compound in a suitable buffer, such as HEPES or acetate (B1210297) buffer, depending on the desired pH for the experiment.[4][11]

-

Excitation and Emission Scan:

-

Set the excitation wavelength to approximately 400 nm and scan the emission spectrum from 420 nm to 600 nm to determine the emission maximum.[7]

-

Set the emission wavelength to the determined maximum (around 460 nm) and scan the excitation spectrum from 350 nm to 450 nm to determine the excitation maximum.[4]

-

-

Data Acquisition: Record the fluorescence intensity. For comparative studies, ensure that the absorbance of the samples at the excitation wavelength is identical and low (typically < 0.1) to avoid inner filter effects.

Regulation of this compound Biosynthesis and Iron Uptake

The production of this compound is tightly regulated by the availability of iron. This regulation ensures that the bacterium only expends energy on siderophore production when iron is scarce. The general workflow of iron acquisition and the regulation of this compound synthesis are depicted below.

Caption: Regulation of this compound biosynthesis and iron uptake.

The key regulatory protein is the Ferric Uptake Regulator (Fur). In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of the psbS gene. The psbS gene encodes a sigma factor that is required for the expression of this compound biosynthesis genes, such as psbA, which encodes the enzyme L-ornithine N⁵-oxygenase, a key step in the synthesis of the this compound molecule.[3][8] When iron levels are low, the Fur-mediated repression is lifted, allowing for the transcription of psbS and subsequently psbA, leading to the production of this compound.[8]

Caption: Experimental workflow for fluorescence analysis.

Conclusion

The intrinsic fluorescence of metal-free this compound provides a powerful tool for its study and for the investigation of bacterial iron metabolism. The distinct spectral properties, particularly the quenching upon iron binding, are central to many analytical techniques. The provided experimental protocols and the overview of the regulatory mechanisms offer a solid foundation for researchers aiming to work with this important class of siderophores. Further research to determine the precise quantum yield of various pseudobactins would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyoverdine - Wikipedia [en.wikipedia.org]

- 3. This compound Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Fluorescent Pseudomonad Pyoverdines Bind and Oxidize Ferrous Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptional regulation of this compound synthesis in the plant growth-promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhizobactin B is the preferred siderophore by a novel Pseudomonas isolate to obtain iron from dissolved organic matter in peatlands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification, characterization, and structure of this compound 589 A, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Siderophores and Their Classification

An In-depth Technical Guide on the Classification of Pseudobactin Among Siderophores

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a prominent member of the pyoverdine family of siderophores. It details its classification, chemical structure, iron-binding properties, and the regulatory mechanisms governing its production. Furthermore, this document includes detailed experimental protocols for the detection, quantification, and characterization of siderophores, aimed at facilitating research and development in microbiology, drug discovery, and environmental science.

Siderophores (from Greek: "iron carriers") are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms such as bacteria and fungi, as well as by some plants, to scavenge ferric iron (Fe³⁺) from the environment.[1] Due to the low solubility of ferric hydroxide (B78521) at physiological pH, the concentration of free Fe³⁺ is often too low (around 10⁻¹⁸ M) to support microbial growth, which requires a minimum concentration of about 10⁻⁸ M.[2] Siderophores are therefore crucial for the survival and virulence of many microorganisms.[3]

The classification of siderophores is primarily based on the chemical nature of the functional groups that coordinate the ferric iron. The main classes are:

-

Hydroxamates : These siderophores utilize hydroxamic acid moieties (-C(=O)N(OH)R) as bidentate ligands for iron. They are common in both bacteria and fungi. Examples include ferrioxamine and ferrichrome.[4][5][6] The pKa values for hydroxamates are typically in the range of 8 to 9.[7]

-

Catecholates (or Phenolates) : These employ catechol (1,2-dihydroxybenzene) or similar phenolate (B1203915) groups to bind iron. Catecholates, such as enterobactin (B1671361) produced by E. coli, are known for having some of the highest affinities for Fe³⁺.[5][7][8]

-

Carboxylates : This class uses carboxyl (-COOH) and hydroxyl (-OH) groups to chelate iron. Examples include rhizobactin and staphyloferrin.[4][5] Their lower pKa values (3.5 to 5) make them particularly effective in acidic environments.[7]

-

Mixed-Type : Many siderophores incorporate more than one type of the above functional groups into a single molecule to coordinate iron.[4][9] This structural diversity often provides specific advantages in different environments.

// Main Node Siderophores [fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Main Classes Hydroxamates [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catecholates [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylates [fillcolor="#FBBC05", fontcolor="#202124"]; Mixed_Type [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled,bold", penwidth=2];

// Sub-node for Mixed_Type this compound [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="filled,bold", penwidth=2];

// Edges Siderophores -> Hydroxamates [color="#5F6368"]; Siderophores -> Catecholates [color="#5F6368"]; Siderophores -> Carboxylates [color="#5F6368"]; Siderophores -> Mixed_Type [color="#5F6368"]; Mixed_Type -> this compound [label=" (Pyoverdines)", fontcolor="#5F6368", color="#34A853", style=dashed]; }

Caption: Classification of siderophores with this compound as a mixed-type.

This compound: A Key Mixed-Type Siderophore

Pseudobactins are fluorescent siderophores produced by fluorescent Pseudomonas species and are synonymous with pyoverdines.[5][10] They are classified as mixed-type siderophores due to the presence of multiple distinct iron-chelating moieties within a single molecule.[4][9]

Chemical Structure

The general structure of a this compound molecule consists of three main parts:

-

A Dihydroxyquinoline Chromophore : This is a conserved fluorescent group responsible for the characteristic yellow-green color of pyoverdines. It provides a catechol-like (o-dihydroxy aromatic) group for iron chelation.[10][11]

-

A Peptide Chain : Linked to the chromophore is a peptide chain that is highly variable among different Pseudomonas strains. This chain typically consists of 6 to 12 amino acids, often including both L- and D-isomers, which provides resistance to proteolytic degradation.[11]

-

Iron-Chelating Groups on the Peptide Chain : The peptide backbone contains additional functional groups that participate in iron coordination. These typically include:

Together, these three bidentate ligands (the dihydroxy aromatic group, the α-hydroxy acid, and the hydroxamate) form a stable hexadentate, octahedral complex with Fe³⁺.[11] This complex structure confers a high degree of specificity for uptake by the producing organism.[10]

Quantitative Analysis of this compound Properties

The efficacy of a siderophore is determined by its affinity for iron, its production rate, and its ability to compete for iron in its environment.

Iron-Binding Affinity

The strength of the interaction between a siderophore and Fe³⁺ is quantified by the stability constant (Kf), also denoted as log KML or log β. A higher value indicates a stronger affinity. The pFe value, which is the negative logarithm of the free Fe³⁺ concentration at pH 7.4, provides a more biologically relevant measure of iron sequestering power.

| Siderophore Type | Example Siderophore | Producing Organism | Class | Stability Constant (log Kf) | pFe | Reference(s) |

| Mixed-Type | This compound B10 | Pseudomonas sp. B10 | Mixed | ~32 | N/A | [5] |

| Mixed-Type | This compound St3 | Pseudomonas putida St3 | Mixed | 29.6 | N/A | [13] |

| Mixed-Type | Pyoverdine(pss) | P. syringae pv. syringae | Mixed | 25 (at pH 7.0) | N/A | [10] |

| Catecholate | Enterobactin | Escherichia coli | Catecholate | 49 - 52 | 34.3 | [14][15] |

| Catecholate | Bacillibactin | Bacillus subtilis | Catecholate | 47.6 | 33.1 | [15] |

| Hydroxamate | Desferrioxamine B | Streptomyces pilosus | Hydroxamate | 30.6 | 26.6 | [16] |

| Carboxylate | Rhizobactin | Rhizobium meliloti | Carboxylate | ~24 | N/A | [16] |

Production Levels

Siderophore production is tightly regulated by iron availability and is induced under iron-limiting conditions.[10] Reported production levels can vary significantly based on the bacterial strain and culture conditions.

-

In Vitro : Pseudomonas syringae pv. syringae B301D was found to produce pyoverdin(pss) at yields of approximately 50 µg/ml in a deferrated synthetic medium.[10]

-

In Situ : Using a monoclonal antibody-based immunoassay, the concentration of ferric this compound in the barley rhizosphere was measured to be 3.5 x 10⁻¹⁰ mol per gram of wet root/soil.[17][18]

Biosynthesis and Regulation of this compound

The production of pseudobactins is a complex process controlled by a sophisticated regulatory network that responds to intracellular iron concentrations.

Biosynthesis Pathway

The biosynthesis of the this compound chromophore originates from tyrosine.[19] The peptide chain is assembled by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). The overall process is energy-intensive, reflecting the critical importance of iron acquisition for the bacterium.

Regulatory Pathway

The primary global regulator of iron homeostasis in many bacteria, including Pseudomonas, is the Ferric Uptake Regulator (Fur) protein.[3] The regulatory mechanism operates as follows:

-

Iron-Replete Conditions : When intracellular iron levels are sufficient, Fe²⁺ acts as a cofactor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of iron-regulated genes, including those for this compound biosynthesis and uptake. This binding physically blocks transcription, repressing siderophore production.

-

Iron-Deficient Conditions : Under iron starvation, Fe²⁺ dissociates from Fur. The apo-Fur protein cannot bind to the Fur box, which lifts the repression.

-

Signal Transduction : The transcription of this compound genes is positively regulated by an extracytoplasmic function (ECF) sigma factor (e.g., PbrA, PupI, FpvI). This sigma factor's activity is controlled by a transmembrane anti-sigma factor (e.g., PupR, FpvR). When the ferric-pseudobactin complex binds to its specific outer membrane receptor (e.g., FpvA, PupB), a signal is transduced across the membrane, leading to the release of the sigma factor, which then initiates the transcription of the biosynthetic genes.[3][7]

// Nodes for output Repression [label="REPRESSION", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Expression [label="EXPRESSION", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];

// Relationships High_Fe -> Fur [label=" binds", color="#5F6368"]; Fur -> Fur_Fe [style=invis]; Fur_Fe -> Fur_Box [label=" binds to", color="#5F6368"]; Fur_Box -> Repression [label=" leads to", color="#EA4335"]; Repression -> Psb_Genes [style=dashed, arrowhead=tee, color="#EA4335"];

Low_Fe -> Fur [label=" no binding", style=dashed, color="#5F6368"]; Low_Fe -> Anti_Sigma [label=" signal from\nFe-siderophore uptake", style=dashed, color="#4285F4"]; Anti_Sigma -> Sigma_Factor [label=" releases", arrowhead=open, color="#34A853"]; Sigma_Factor -> Psb_Genes [label=" activates", color="#34A853"]; Psb_Genes -> Expression [label=" leads to", color="#34A853"];

// Invisible edges for alignment {rank=same; High_Fe; Low_Fe} {rank=same; Fur; Anti_Sigma} {rank=same; Fur_Fe; Sigma_Factor} {rank=same; Fur_Box} {rank=same; Repression; Expression} }

Caption: Iron-dependent regulation of this compound biosynthesis.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores based on their ability to competitively remove iron from a blue-colored Fe³⁺-CAS-detergent complex, resulting in a color change to orange or yellow.[13][20]

This method is used to screen for siderophore-producing colonies.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

10 mM HCl

-

Nutrient agar (B569324) or other suitable growth medium

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

-

50% (w/v) NaOH solution

Procedure:

-

Prepare Solutions:

-

CAS Solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

-

Buffer Solution: Dissolve 30.24 g of PIPES in 800 ml of deionized water. Add concentrated HCl to dissolve and adjust the pH to 6.8 with 50% NaOH. Bring the final volume to 1 L.

-

-

Prepare CAS Assay Solution (Blue Dye):

-

Slowly add the Iron(III) Solution to the CAS solution while stirring.

-

To this mixture, slowly add the HDTMA solution. The solution will turn dark blue.

-

Autoclave this blue dye solution.

-

-

Prepare CAS Agar Plates:

-

Prepare 900 ml of your desired agar medium in the PIPES buffer. Autoclave.

-

Cool the agar to approximately 50°C.

-

Aseptically add 100 ml of the sterile blue dye solution to the 900 ml of cooled agar (1:9 ratio). Mix gently to avoid bubbles.

-

Pour the blue CAS agar into sterile Petri dishes.

-

-

Inoculation and Incubation:

-

Spot-inoculate bacterial cultures onto the surface of the CAS agar plates.

-

Incubate at the optimal growth temperature for 24-72 hours.

-

-

Observation:

-

Siderophore production is indicated by the formation of an orange-to-yellow halo around a colony against the blue background. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.[13]

-

This method quantifies siderophore production in liquid culture supernatants.

Procedure:

-

Culture Preparation: Grow the bacterium in an iron-limited liquid medium to induce siderophore production.

-

Sample Collection: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

-

Assay:

-

Mix 100 µl of the cell-free supernatant with 100 µl of the CAS assay solution (prepared as in 5.1.1) in a microplate well or cuvette.

-

Prepare a reference sample (Aᵣ) by mixing 100 µl of sterile, uninoculated medium with 100 µl of the CAS assay solution.

-

Incubate the mixture at room temperature for approximately 20 minutes.

-

-

Measurement: Measure the absorbance of the sample (Aₛ) and the reference (Aᵣ) at 630 nm.

-

Calculation: Siderophore production is quantified as a percentage of siderophore units relative to the reference:

-

% Siderophore Units = [(Aᵣ - Aₛ) / Aᵣ] x 100

-

// Start Start [label="Start: Culture Supernatant\n(Contains Siderophores)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Steps Mix [label="1. Mix Supernatant with\nBlue CAS Assay Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="2. Incubate at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="3. Measure Absorbance at 630 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="4. Calculate % Siderophore Units", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logic Logic [label="Siderophore chelates Fe³⁺\nfrom CAS complex", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// End End [label="Result: Quantitative Siderophore\nProduction Level", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Logic [style=dashed, arrowhead=none, color="#5F6368"]; Logic -> Incubate [label="Color change:\nBlue -> Orange/Yellow", fontcolor="#5F6368", color="#5F6368"]; Incubate -> Measure [color="#5F6368"]; Measure -> Calculate [color="#5F6368"]; Calculate -> End [color="#5F6368"]; }

Caption: Workflow for the quantitative liquid CAS assay.

Siderophore Extraction and Purification

Purification of siderophores from culture supernatants is essential for structural elucidation and detailed functional studies.

General Protocol using Amberlite XAD Resin: This method is effective for purifying neutral, ferrichrome-type siderophores and has been adapted for others.

Materials:

-

Cell-free culture supernatant

-

Amberlite XAD-2 or XAD-4 resin

-

Rotary evaporator

Procedure:

-

Culture Growth: Grow the microorganism in a large volume of iron-deficient medium (e.g., Succinate Medium) for 24-48 hours.

-

Harvest Supernatant: Centrifuge the culture at high speed (e.g., 5000 x g for 15 min) to obtain the cell-free supernatant.

-

Resin Adsorption:

-

Pass the supernatant through a column packed with Amberlite XAD-2 resin. Siderophores will adsorb to the resin.

-

Wash the column with several volumes of deionized water to remove salts and other hydrophilic impurities.

-

-

Elution: Elute the bound siderophores from the resin using methanol.

-

Concentration: Collect the methanol fractions that test positive for siderophore activity using the CAS assay. Evaporate the solvent to dryness using a rotary evaporator at 40°C.

-

Further Purification (Optional): The resulting powder can be further purified using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16]

Note on Alternative Methods: For specific siderophore classes, other methods may be more effective. TiO₂ nanoparticle solid-phase extraction (TiO₂ NP SPE) has shown high selectivity and recovery for hydroxamate siderophores from complex samples.

Determination of Iron-Binding Stability Constants

Potentiometric titration and spectrophotometric competition assays are standard methods for determining the stability constants of siderophore-iron complexes.[15][16]

Principle of Potentiometric Titration: This method determines the protonation constants (pKa values) of the siderophore's functional groups and the stability constant of its metal complex. A solution of the iron-free siderophore (apo-siderophore) is titrated with a strong base (e.g., NaOH) to determine its pKa values. Then, a solution containing a 1:1 molar ratio of the siderophore and Fe³⁺ is titrated. The difference in the titration curves between the free siderophore and the iron complex allows for the calculation of the stability constant using specialized software.[6]

Principle of Spectrophotometric Competition Assay (e.g., with EDTA): When direct titration is not feasible, a competition experiment can be performed. The ferric-siderophore is mixed with a competing chelator of known iron affinity, such as EDTA. At equilibrium, the concentrations of the ferric-siderophore and ferric-EDTA complexes are measured spectrophotometrically. Knowing the stability constant of ferric-EDTA, the stability constant of the ferric-siderophore complex can be calculated.

Conclusion

This compound, a member of the pyoverdine family, is a structurally complex, mixed-type siderophore with a high affinity for ferric iron. Its classification is rooted in the diverse functional groups—catecholate-like, carboxylate, and hydroxamate—that it employs for iron chelation. The production of this compound is a tightly regulated process, critical for the competitiveness and virulence of many Pseudomonas species. The detailed methodologies provided in this guide for the detection, quantification, and characterization of pseudobactins and other siderophores offer a robust toolkit for researchers exploring their roles in microbial physiology, pathogenesis, and their potential applications in medicine and agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Pseudomonas fluorescens Siderophore Pyoverdine Weakens Arabidopsis thaliana Defense in Favor of Growth in Iron-Deficient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Pyoverdin(pss), the Fluorescent Siderophore Produced by Pseudomonas syringae pv. syringae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cris.huji.ac.il [cris.huji.ac.il]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. A method for detection of this compound, the siderophore produced by a plant-growth-promoting pseudomonas strain, in the barley rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Method for Detection of this compound, the Siderophore Produced by a Plant-Growth-Promoting Pseudomonas Strain, in the Barley Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Potentiometric titration of iron(II) ions [leybold-shop.com]

Genetic Determinants of Pseudobactin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactins, also known as pyoverdines, are fluorescent siderophores produced by Pseudomonas species to scavenge iron, an essential nutrient, from the environment. The production of these complex molecules is a tightly regulated process, orchestrated by a sophisticated network of genes and regulatory proteins. Understanding the genetic determinants of pseudobactin production is crucial for various fields, from elucidating mechanisms of bacterial pathogenesis and virulence to developing novel antimicrobial strategies and engineering beneficial plant-microbe interactions. This technical guide provides an in-depth overview of the core genetic components and regulatory circuits governing this compound biosynthesis, supplemented with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Genetic Architecture of this compound Biosynthesis

The genetic machinery responsible for this compound biosynthesis is primarily located in a large and highly organized gene cluster known as the pvd locus. This locus harbors genes encoding the enzymatic components necessary for the synthesis of the two main structural parts of this compound: the dihydroxyquinoline chromophore and a variable peptide chain.

A key set of genes within this locus, including pvdL, pvdI, pvdJ, and pvdD, code for non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes are responsible for the assembly of the peptide backbone of this compound in a stepwise fashion. The modular nature of NRPSs allows for the incorporation of a variety of standard and non-standard amino acids, contributing to the structural diversity of pseudobactins observed across different Pseudomonas strains.

In addition to the NRPSs, the pvd locus contains a suite of genes encoding enzymes for the synthesis of precursor molecules and modification of the growing peptide chain. For instance, the pvdA gene encodes L-ornithine N5-oxygenase, a key enzyme that catalyzes the initial step in the formation of the hydroxamate groups that are crucial for iron chelation. Other important genes include pvdF, which is involved in the formylation of hydroxyornithine, and a cluster of genes designated pvc (pvcABCD), which are specifically responsible for the synthesis of the fluorescent chromophore moiety.

Data Presentation: Quantitative Insights into this compound Production

The expression of the pvd genes and the resulting production of this compound are tightly controlled by iron availability. The following tables summarize quantitative data on gene expression and the impact of mutations in key pvd genes on this compound production in Pseudomonas aeruginosa.